molecular formula C11H12N2O4 B13101888 (S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid

(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13101888
M. Wt: 236.22 g/mol
InChI Key: ITGGSFAUJQLVEA-QMMMGPOBSA-N
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Description

(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring and a dihydropyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dihydropyridine moiety: This step might involve the use of specific reagents and catalysts to form the dihydropyridine ring.

    Coupling of the two moieties: The final step would involve coupling the pyrrolidine and dihydropyridine rings under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents could be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring and might have similar biological activities.

    Dihydropyridine derivatives: These compounds share the dihydropyridine moiety and are often used in medicinal chemistry.

Uniqueness

(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the pyrrolidine and dihydropyridine rings, which might confer distinct biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(2S)-1-(2-oxo-1H-pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c14-9-7(3-1-5-12-9)10(15)13-6-2-4-8(13)11(16)17/h1,3,5,8H,2,4,6H2,(H,12,14)(H,16,17)/t8-/m0/s1

InChI Key

ITGGSFAUJQLVEA-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CNC2=O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CNC2=O)C(=O)O

Origin of Product

United States

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